REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:8][S:7][CH:6]=1)=[O:4].[OH-].[Na+].Cl>>[NH2:13][S:10]([C:9]1[C:5]([C:3]([OH:4])=[O:2])=[CH:6][S:7][CH:8]=1)(=[O:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CSC=C1S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
CUSTOM
|
Details
|
The precipitate which forms is collected
|
Type
|
CUSTOM
|
Details
|
to give 0.35 g
|
Type
|
CUSTOM
|
Details
|
A small amount is recrystallized twice from ethyl acetate (petroleum ether
|
Type
|
ADDITION
|
Details
|
is added to the cloudy point
|
Type
|
CUSTOM
|
Details
|
precipitation)
|
Type
|
CUSTOM
|
Details
|
to give the analytical sample, m.p. 222°-224° C.
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
NS(=O)(=O)C=1C(=CSC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |